N-Formyl-Met-Trp

Description

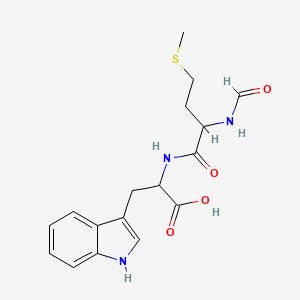

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-25-7-6-14(19-10-21)16(22)20-15(17(23)24)8-11-9-18-13-5-3-2-4-12(11)13/h2-5,9-10,14-15,18H,6-8H2,1H3,(H,19,21)(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWVNZNCMTTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Formyl-Met-Trp as a Chemoattractant for Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylated peptides are potent chemoattractants for neutrophils and other phagocytic leukocytes, playing a crucial role in the innate immune response to bacterial infections and tissue injury.[1][2][3] These peptides are released by bacteria or from damaged mitochondria and act as powerful "find-me" signals to recruit neutrophils to sites of inflammation.[3] N-Formyl-Met-Trp (fMW) is a member of this family of chemoattractant peptides. While much of the foundational research in this area has been conducted using the prototypical N-formylated peptide, N-Formyl-Met-Leu-Phe (fMLP), the principles of action and signaling are largely conserved across similar N-formylated peptides.[4] This guide will provide an in-depth technical overview of this compound as a neutrophil chemoattractant, leveraging the extensive data available for the closely related and well-studied analog, fMLP.

Core Concepts: Receptor Binding and Activation

N-formylated peptides exert their effects by binding to a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[2] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[2] FPR1 is the high-affinity receptor for many N-formylated peptides, including fMLP, and is considered the primary receptor mediating the chemoattractant response of neutrophils to these molecules.[3][5] The binding of this compound to FPR1 is the initiating event in a cascade of intracellular signaling that leads to directed cell migration.

Quantitative Data on N-Formylated Peptide Activity

The following table summarizes key quantitative parameters for the interaction of the prototypical N-formylated peptide, fMLP, with its receptor and its functional effects on neutrophils. Due to the limited availability of specific data for this compound, these values for fMLP serve as a reference point.

| Parameter | Agonist | Value | Cell Type | Assay |

| Binding Affinity (Ki) | fMLP | 38 nM | Leukocytes | Receptor Binding Assay |

| EC50 (Calcium Flux) | fMLP | ~5 µM | HEK 293 cells transfected with mouse FPR2 | Calcium Mobilization Assay |

| EC50 (Chemotaxis) | fMLP | ~5 µM | HEK 293 cells transfected with mouse FPR2 | Chemotaxis Assay |

Signaling Pathways

The binding of this compound to FPR1 triggers a cascade of intracellular events characteristic of GPCR signaling. This pathway is pertussis toxin-sensitive, indicating the involvement of Gi-type G proteins.[6] The key steps in the signaling cascade are outlined below.

-

G Protein Activation: Ligand binding to FPR1 induces a conformational change, leading to the activation of the heterotrimeric G protein Gi. The Gα and Gβγ subunits dissociate and activate downstream effectors.

-

Phospholipase C Activation: The activated G protein subunits stimulate Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This is followed by an influx of extracellular calcium.

-

Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

MAPK Pathway Activation: The signaling cascade also involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK1/2.[7]

-

Actin Cytoskeleton Reorganization: These signaling events culminate in the dynamic reorganization of the actin cytoskeleton, which is essential for cell polarization and directed migration towards the chemoattractant source.

Below is a diagram illustrating the signaling pathway initiated by this compound.

Caption: Signaling pathway of this compound in neutrophils.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of N-formylated peptides on neutrophils. These protocols are based on established methods for fMLP and can be adapted for this compound.

Neutrophil Isolation from Human Blood

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Density Gradient Centrifugation: Layer the blood over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep).[8]

-

Centrifugation: Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

Cell Layer Collection: After centrifugation, distinct layers of cells will be visible. Carefully aspirate the neutrophil layer.

-

Red Blood Cell Lysis: Resuspend the collected cells in a hypotonic lysis buffer to remove contaminating red blood cells.

-

Washing: Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in the appropriate assay buffer.

-

Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

Chemotaxis Assay (Boyden Chamber/Transwell Assay)

-

Assay Setup: Use a 96-well chemotaxis chamber with a porous membrane (typically 3-5 µm pores for neutrophils).

-

Chemoattractant Preparation: Prepare serial dilutions of this compound in assay buffer and add to the lower wells of the chamber. Include a negative control (buffer alone) and a positive control (e.g., a known concentration of fMLP).

-

Cell Seeding: Resuspend isolated neutrophils in assay buffer and place them in the upper chamber (the insert).

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.

-

Quantification of Migrated Cells:

-

Remove the upper chamber.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Direct cell counting using a microscope or a flow cytometer.

-

Using a fluorescent dye that binds to DNA (e.g., CyQUANT) and measuring fluorescence.

-

An ATP-based luminescence assay (e.g., CellTiter-Glo).[9]

-

-

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC50.

Below is a diagram illustrating the workflow of a typical neutrophil chemotaxis assay.

Caption: Workflow for a neutrophil chemotaxis assay.

Calcium Flux Assay

-

Cell Loading: Incubate isolated neutrophils with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.[10] This allows the dye to enter the cells.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Baseline Measurement: Resuspend the cells in an appropriate buffer and measure the baseline fluorescence using a fluorometer or a flow cytometer.

-

Stimulation: Add this compound to the cell suspension and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the fluorescence intensity over time to visualize the calcium transient. The peak fluorescence can be used to generate a dose-response curve.

Conclusion

This compound is a potent chemoattractant for neutrophils, acting primarily through the FPR1 receptor to initiate a well-defined signaling cascade that results in directed cell migration. While specific quantitative data for this compound is not as abundant as for its analog fMLP, the established principles of N-formylated peptide-mediated neutrophil activation provide a strong framework for its study. The experimental protocols detailed in this guide offer robust methods for characterizing the chemoattractant properties of this compound and for investigating its potential as a therapeutic target in inflammatory diseases and drug development.

References

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 5. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]

Discovery and significance of N-formylated peptides in cell signaling

An In-depth Technical Guide on their Discovery, Significance, and Role in Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Discovery and Significance of N-formylated Peptides

The innate immune system relies on a sophisticated surveillance network to detect invading pathogens and endogenous danger signals. A key component of this network is the recognition of N-formylated peptides, which act as potent chemoattractants for phagocytic leukocytes. The discovery of these peptides dates back to the 1970s, when studies on bacterial culture filtrates revealed the presence of small, N-terminally blocked peptides with potent chemotactic activity for neutrophils[1]. Subsequent work identified the active components as N-formyl-methionyl peptides, such as the prototypical N-formyl-methionyl-leucyl-phenylalanine (fMLF), derived from bacterial proteins[1][2][3].

This discovery was a landmark in immunology, as it unveiled a fundamental mechanism by which the host immune system distinguishes between self and non-self. Because prokaryotic protein synthesis initiates with N-formylmethionine, while eukaryotic protein synthesis (in the cytoplasm) does not, N-formylated peptides serve as a specific signature of bacterial presence[3][4]. Furthermore, it was later discovered that mitochondria, owing to their bacterial ancestry, also produce N-formylated peptides[5][6][7]. The release of these mitochondrial peptides from damaged or dying host cells acts as a "danger signal," alerting the immune system to tissue injury and initiating an inflammatory response[5][6][8].

The significance of N-formylated peptides extends beyond their role as simple chemoattractants. They are now recognized as a class of Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs) that play a crucial role in a wide array of physiological and pathological processes, including inflammation, host defense against infection, tissue repair, and even cancer[4][9]. The cellular effects of N-formylated peptides are mediated by a specific family of G protein-coupled receptors known as the Formyl Peptide Receptors (FPRs)[5][10]. The interaction of N-formylated peptides with these receptors triggers a cascade of intracellular signaling events that orchestrate the complex cellular responses of the innate immune system.

This technical guide provides a comprehensive overview of the discovery, structure, and function of N-formylated peptides and their receptors. It delves into the intricate signaling pathways they activate, their diverse roles in health and disease, and the experimental methodologies used to study their effects.

The N-formylated Peptide System: Ligands and Receptors

The biological activity of N-formylated peptides is dictated by their interaction with a specific family of receptors, the Formyl Peptide Receptors (FPRs). This section details the characteristics of both the ligands and their receptors.

N-formylated Peptides and Other Ligands

While the archetypal ligand is the bacterial-derived tripeptide fMLF, the repertoire of molecules that can activate FPRs is vast and structurally diverse. This promiscuity is a key feature of the FPR family and allows the immune system to respond to a wide range of threats.

-

Bacterial N-formylated Peptides: These are produced by a wide variety of bacteria and are potent activators of the innate immune response. Examples include fMLF from E. coli and fMIFL from Staphylococcus aureus[3].

-

Mitochondrial N-formylated Peptides: Released from damaged host cells, these peptides, such as fMMYALF, act as DAMPs to initiate sterile inflammation and tissue repair processes[11].

-

Non-formylated Peptides: A growing number of peptides lacking the N-terminal formyl group have been shown to interact with FPRs. These include peptides derived from viruses (e.g., HIV-1 gp41) and host proteins (e.g., Annexin A1)[4].

-

Lipid Mediators: Certain lipid molecules, such as the pro-resolving mediator Lipoxin A4 (LXA4), can also bind to and activate FPRs, highlighting their role in the resolution of inflammation[9].

-

Synthetic Ligands: A variety of synthetic peptides and small molecules have been developed as agonists or antagonists of FPRs for research and therapeutic purposes[4].

The Formyl Peptide Receptor (FPR) Family

In humans, the FPR family consists of three members: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3 (also known as FPRL2)[4][10]. These receptors belong to the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains[4][10]. They are primarily expressed on myeloid cells, such as neutrophils and monocytes, but are also found on a variety of other cell types, including dendritic cells, natural killer cells, and even non-hematopoietic cells like epithelial and endothelial cells[4][9][12].

| Receptor | Aliases | Key Ligands | Primary Functions |

| FPR1 | FPR, FMLP Receptor | fMLF, other bacterial and mitochondrial N-formylated peptides | Pro-inflammatory responses, chemotaxis of neutrophils and monocytes, phagocytosis, oxidative burst[4][8] |

| FPR2 | ALX, FPRL1 | Lipoxin A4, Resolvin D1, Serum Amyloid A, Annexin A1, fMLF (lower affinity) | Dual pro-inflammatory and pro-resolving functions, modulation of inflammation, tissue repair[4][9] |

| FPR3 | FPRL2 | Annexin A1 N-terminal peptide (Ac2-26), F2L | Less well-characterized, potential role in modulating inflammatory responses[4] |

Signal Transduction Pathways

Upon ligand binding, FPRs undergo a conformational change that initiates a cascade of intracellular signaling events. These pathways ultimately lead to the diverse cellular responses characteristic of innate immune activation. The canonical signaling pathway is initiated by the coupling of the receptor to heterotrimeric G proteins of the Gi family[9].

G-protein Activation and Downstream Effectors

-

G-protein Coupling: Ligand-activated FPRs act as guanine nucleotide exchange factors (GEFs) for inhibitory G proteins (Gi). This leads to the dissociation of the Gαi subunit from the Gβγ dimer[9].

-

Phospholipase C Activation: The Gβγ subunit activates phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[10].

-

Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Cascades

FPR activation also leads to the stimulation of several mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These kinase cascades play a crucial role in regulating gene expression, cell survival, and differentiation.

Caption: Canonical FPR Signaling Pathway.

Physiological and Pathophysiological Roles

The activation of FPRs by N-formylated peptides and other ligands has profound implications for a wide range of physiological and pathological processes.

| Process | Role of N-formylated Peptides and FPRs | Key Cellular Players |

| Bacterial Infection | Recognition of bacterial PAMPs, recruitment and activation of phagocytes to the site of infection, bacterial clearance[3][8]. | Neutrophils, Macrophages |

| Inflammation | Initiation of the acute inflammatory response, but also involvement in chronic inflammatory conditions. FPR2 ligands can also promote the resolution of inflammation[4][9]. | Leukocytes, Endothelial cells, Epithelial cells |

| Tissue Injury and Repair | Recognition of mitochondrial DAMPs from damaged cells, recruitment of immune cells to clear debris, promotion of tissue remodeling and repair[5][8]. | Neutrophils, Macrophages, Fibroblasts |

| Cancer | A dual role has been described. FPRs can promote tumor growth and angiogenesis, but can also mediate anti-tumor immune responses[4]. | Cancer cells, Tumor-associated macrophages, T cells |

| Neurodegenerative Diseases | FPRs are implicated in the neuroinflammatory processes associated with diseases like Alzheimer's disease[4][13]. | Microglia, Astrocytes, Neurons |

Experimental Protocols

The study of N-formylated peptides and their receptors relies on a variety of in vitro and in vivo experimental techniques. This section provides an overview of two key methodologies.

Chemotaxis Assay

Chemotaxis, or directed cell migration in response to a chemical gradient, is a hallmark of the response to N-formylated peptides. The Boyden chamber assay is a classic and widely used method to quantify chemotaxis.

Principle: This assay uses a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and the chemoattractant is placed in the lower compartment. The number of cells that migrate through the membrane towards the chemoattractant is then quantified.

Detailed Protocol (Boyden Chamber Assay):

-

Cell Preparation: Isolate primary neutrophils from fresh blood or use a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype). Resuspend the cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

-

Assay Setup:

-

Place the chemoattractant solution (e.g., fMLF at various concentrations, typically 10^-10 to 10^-7 M) in the lower wells of the Boyden chamber.

-

Place a polycarbonate membrane (typically with 3-5 µm pores for neutrophils) over the lower wells.

-

Add the cell suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

-

Cell Staining and Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve.

Caption: Chemotaxis Assay Workflow (Boyden Chamber).

Calcium Mobilization Assay

The release of intracellular calcium is a rapid and critical event in FPR signaling. This can be measured using fluorescent calcium indicators.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Upon binding of an agonist to the FPR, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be measured using a fluorometer or a fluorescence microscope.

Detailed Protocol (using Fluo-4):

-

Cell Preparation: Prepare a single-cell suspension of the cells of interest (e.g., neutrophils or a cell line expressing the FPR of interest) in a suitable buffer.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye Fluo-4 AM (the acetoxymethyl ester form, which is cell-permeable) at a final concentration of 1-5 µM for 30-60 minutes at 37°C. An organic anion transporter inhibitor, such as probenecid, is often included to prevent dye leakage.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Measurement:

-

Resuspend the cells in a calcium-containing buffer.

-

Place the cell suspension in the measurement device (e.g., a cuvette for a fluorometer or a multi-well plate for a plate reader).

-

Establish a baseline fluorescence reading.

-

Add the N-formylated peptide agonist and continuously record the change in fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. The peak fluorescence intensity is used to quantify the magnitude of the calcium response.

Quantitative Data Summary

The interaction of various ligands with the FPRs has been characterized by determining their binding affinities (Kd or Ki) and their potency in functional assays (EC50). The following table summarizes some of these key quantitative parameters.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| fMLF | FPR1 | Binding | Kd | 10-20 nM | [14] |

| fMLF | FPR1 | Calcium Mobilization | EC50 | ~1 nM | [14] |

| fMLF | FPR2 | Calcium Mobilization | EC50 | >100 nM | [11] |

| Mitocryptide-2 (MCT-2) | FPR2 | Calcium Mobilization | EC50 | 6.9 nM | [11] |

| fMIVIL | FPR1 | Calcium Mobilization | EC50 | ~10 nM | [3] |

| fMIFL | FPR1 | Calcium Mobilization | EC50 | ~1 nM | [3] |

| Lipoxin A4 (LXA4) | FPR2 | Binding | Kd | ~1 nM | [4] |

| Annexin A1 (Ac2-26) | FPR2 | Calcium Mobilization | EC50 | ~10 nM | [4] |

Conclusion and Future Directions

The discovery of N-formylated peptides has fundamentally shaped our understanding of innate immunity. These molecules, originating from both invading bacteria and damaged host mitochondria, serve as powerful signals that initiate and modulate inflammatory responses through their interaction with the Formyl Peptide Receptor family. The intricate signaling pathways activated by these receptors orchestrate a wide range of cellular functions, from chemotaxis and phagocytosis to the resolution of inflammation.

While significant progress has been made in elucidating the roles of N-formylated peptides and their receptors in health and disease, many questions remain. Future research will likely focus on:

-

Structural Biology: High-resolution structures of FPRs in complex with their diverse ligands will provide crucial insights into the molecular basis of receptor activation and promiscuity.

-

Signal Bias: Investigating how different ligands can stabilize distinct receptor conformations to preferentially activate certain downstream signaling pathways (biased agonism).

-

Therapeutic Targeting: The development of selective agonists and antagonists for specific FPRs holds great promise for the treatment of a wide range of inflammatory diseases, infections, and cancer. The dual pro-inflammatory and pro-resolving nature of FPR signaling, particularly through FPR2, presents a unique opportunity for therapeutic intervention aimed at promoting the resolution of inflammation.

Caption: Role of N-formylated Peptides in Innate Immunity.

References

- 1. scienceopen.com [scienceopen.com]

- 2. mdpi.com [mdpi.com]

- 3. Formylpeptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: <i>Helicobacter pylori</i> Infection as a Model - ProQuest [proquest.com]

- 7. Mitochondrion - Wikipedia [en.wikipedia.org]

- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 10. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 14. Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

N-Formyl-Met-Trp and its Interaction with FPR1 and FPR2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune system. They recognize N-formylated peptides, which are common molecular patterns associated with bacteria and damaged mitochondria. This recognition triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS), all essential for host defense and the inflammatory response. In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3.

This technical guide focuses on the interaction of N-formyl-methionyl-tryptophan (N-Formyl-Met-Trp) with two of these receptors, FPR1 and FPR2. While N-Formyl-Met-Leu-Phe (fMLF) is the most extensively studied synthetic analog of bacterial peptides, understanding the interactions of other formylated peptides, such as this compound, is crucial for elucidating the structure-activity relationships that govern ligand recognition and receptor activation. This knowledge is vital for the development of novel therapeutics targeting inflammatory and infectious diseases.

While specific quantitative binding and activation data for this compound is not extensively available in the public domain, this guide will provide a comprehensive overview of the signaling pathways and experimental methodologies used to study such interactions, using the well-characterized agonist fMLF as a primary reference.

Quantitative Data on Ligand-Receptor Interactions

| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type | Reference |

| fMLF | FPR1 | Radioligand Binding | Ki | 38 nM | Human Neutrophils | [1][2] |

| fMLF | FPR1 | Calcium Mobilization | EC50 | ~20 nM | Human Neutrophils | [3] |

| fMLF | FPR1 | Chemotaxis | EC50 | Sub-nanomolar | Human Neutrophils | [4][5] |

| fMLF | FPR2 | Calcium Mobilization | EC50 | ~5 µM | HEK 293 (mouse FPR2) | [6] |

| fMLF | FPR2 | Chemotaxis | EC50 | ~5 µM | HEK 293 (mouse FPR2) | [6] |

| fMLF | FPR2 | Superoxide Production | EC50 | ~50 µM | Mouse Neutrophils (FPR1-/-) | [7] |

Signaling Pathways

Upon agonist binding, both FPR1 and FPR2 couple to heterotrimeric G proteins of the Gi/o family, initiating a cascade of intracellular signaling events. While there are overlaps in the pathways activated by both receptors, the specific downstream effects and their magnitudes can differ depending on the ligand, the receptor subtype, and the cell type.

Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The βγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).

Simultaneously, the βγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, activating downstream effectors such as Akt (Protein Kinase B) and Vav1, which are crucial for cell survival, proliferation, and cytoskeletal rearrangements necessary for chemotaxis.

Furthermore, FPR activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, which regulate gene expression and other cellular functions.

Below are diagrams illustrating the canonical signaling pathways for FPR1 and FPR2.

Caption: FPR1 Signaling Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 3. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]

- 4. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Formyl-Met-Trp as a Bacterial Mimic in Immunological Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylated peptides, such as N-Formyl-Met-Trp, are potent chemoattractants and activators of the innate immune system. These molecules serve as powerful mimics of bacterial presence, as prokaryotic protein synthesis is initiated with N-formylmethionine, a modification largely absent in the N-termini of eukaryotic proteins. Consequently, the detection of N-formyl peptides by host immune cells is a critical danger signal, triggering a cascade of inflammatory and microbicidal responses. This technical guide provides an in-depth overview of the use of this compound and its well-studied analog, N-formyl-methionyl-leucyl-phenylalanine (fMLP), in immunological research. We will delve into the core signaling pathways, present quantitative data for the archetypal N-formyl peptide fMLP, detail key experimental protocols, and visualize complex biological processes.

N-formyl peptides are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), with FPR1 being the primary high-affinity receptor on phagocytic leukocytes like neutrophils and macrophages.[1][2] The binding of these peptides to FPR1 initiates a signaling cascade that is fundamental to the innate immune response against bacterial infections and in conditions involving sterile inflammation where mitochondria, which also utilize N-formylmethionine, release these peptides as Damage-Associated Molecular Patterns (DAMPs).[3][4]

Data Presentation: Quantitative Analysis of N-Formyl Peptide Activity

While this compound is a subject of immunological interest, the majority of quantitative data has been generated using the potent and widely studied analog, fMLP. The following tables summarize key quantitative parameters for fMLP, which serve as a valuable reference for designing experiments and understanding the expected potency of N-formyl peptides.

Table 1: Binding Affinity and Potency of fMLP for Formyl Peptide Receptor 1 (FPR1)

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Ki) | 38 nM | Human FPR1 | [5] |

| Binding Affinity (pKd) | 8.52 (equivalent to ~3 nM) | Human FPR1 | [6] |

| Binding Affinity (pKi) | 7.38 (equivalent to 42 nM) | Human neutrophils | [6] |

| Chemotaxis (pEC50) | 10.15 | Human neutrophils | [7] |

| Superoxide Production (pEC50) | 7.00 | Human neutrophils | [7] |

| Calcium Flux (pEC50) | 8.0 | Human HL-60 cells expressing FPR1 | [6] |

Table 2: Effective Concentrations of fMLP in Cellular Assays

| Assay | Effective Concentration (EC50) | Cell Type | Reference |

| Superoxide Production | ≈ 20 nM | Human neutrophils | [8] |

| Calcium Flux (Mouse FPR2) | ≈ 5 µM | HEK293 cells transfected with mouse FPR2 | [9][10] |

| Chemotaxis (Mouse FPR2) | ≈ 5 µM | HEK293 cells transfected with mouse FPR2 | [9][10] |

Signaling Pathways Activated by N-Formyl Peptides

The interaction of N-formyl peptides with FPR1 triggers a complex network of intracellular signaling pathways, culminating in a robust cellular response. The primary pathways include the activation of Mitogen-Activated Protein Kinases (MAPKs), the transcription factor Nuclear Factor-kappa B (NF-κB), and the NLRP3 inflammasome.

MAPK Signaling Pathway

Upon ligand binding, FPR1, a Gi protein-coupled receptor, initiates a cascade that leads to the phosphorylation and activation of key MAPKs, including p38 and Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[4] This pathway is crucial for many downstream cellular functions, including cytokine production and apoptosis regulation.

NF-κB Signaling Pathway

Activation of FPR1 also leads to the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. This pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB transcription factor (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11]

NLRP3 Inflammasome Activation

N-formyl peptides can also contribute to the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[12] This process typically requires two signals: a priming signal, often provided by NF-κB activation leading to the upregulation of NLRP3 and pro-IL-1β, and a second activation signal, which can be triggered by various stimuli including ion fluxes and mitochondrial dysfunction, both of which can be influenced by FPR1 signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the immunological effects of this compound. These protocols are based on established methods for studying N-formyl peptides.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell® Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant gradient.

Materials:

-

Human neutrophils isolated from whole blood (e.g., via Ficoll-Paque density gradient centrifugation)

-

RPMI 1640 or other suitable cell culture medium

-

Chemotaxis chamber (e.g., 96-well Boyden chamber or Transwell® inserts with 3-5 µm pores)

-

This compound or fMLP (positive control)

-

Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®)

-

Plate reader (fluorescence or luminescence)

Procedure:

-

Cell Preparation: Isolate human neutrophils and resuspend them in serum-free medium at a concentration of 1-2 x 106 cells/mL.

-

Chamber Setup: In the lower wells of the chemotaxis chamber, add medium containing various concentrations of this compound (e.g., 10-10 to 10-6 M). Include a negative control (medium only) and a positive control (e.g., 10 nM fMLP).

-

Cell Seeding: Place the Transwell® inserts into the wells and add 50-100 µL of the neutrophil suspension to the upper chamber of each insert.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

Quantification of Migration:

-

Carefully remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the bottom well.

-

-

Data Analysis: Plot the number of migrated cells (or relative light/fluorescence units) against the concentration of the chemoattractant to determine the chemotactic index and EC50.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.

Materials:

-

Isolated neutrophils or macrophages

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound or fMLP

-

Fluorometric plate reader or flow cytometer capable of kinetic reads

Procedure:

-

Cell Loading: Resuspend cells (1-5 x 106 cells/mL) in buffer and incubate with the calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) at 37°C for 30-45 minutes in the dark.

-

Washing: Pellet the cells by centrifugation and wash twice with fresh buffer to remove extracellular dye.

-

Resuspension: Resuspend the washed cells in buffer at a concentration of 1-2 x 106 cells/mL.

-

Measurement:

-

Aliquot the cell suspension into a 96-well plate.

-

Place the plate in the fluorometric plate reader and record a baseline fluorescence for 1-2 minutes.

-

Inject this compound or other agonists at various concentrations and continue to record the fluorescence intensity over time (typically for 5-10 minutes). For ratiometric dyes like Fura-2, measure emission at two different excitation wavelengths.

-

-

Data Analysis: The change in fluorescence intensity (or the ratio of intensities for ratiometric dyes) is proportional to the change in [Ca2+]i. Plot the peak fluorescence change against agonist concentration to determine the EC50.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the production of ROS (e.g., superoxide anion) by neutrophils, a key microbicidal function.

Materials:

-

Isolated neutrophils

-

Luminol or Isoluminol (for chemiluminescence) or Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (for fluorescence)

-

Horseradish peroxidase (HRP) (if using luminol/isoluminol)

-

This compound or fMLP

-

Phorbol 12-myristate 13-acetate (PMA) (positive control)

-

Luminometer or fluorescence plate reader/flow cytometer

Procedure (Chemiluminescence):

-

Cell Preparation: Resuspend isolated neutrophils in HBSS or similar buffer at 1-2 x 106 cells/mL.

-

Assay Setup: In a white 96-well plate, add the neutrophil suspension, luminol (or isoluminol), and HRP.

-

Measurement:

-

Place the plate in a luminometer and measure the baseline chemiluminescence.

-

Inject this compound or other stimuli and immediately begin recording the light emission kinetically over 30-60 minutes.

-

-

Data Analysis: The integral of the chemiluminescence signal over time represents the total ROS production. The peak of the signal represents the maximum rate of ROS production.

Procedure (Fluorescence):

-

Cell Loading: Incubate neutrophils with DHR 123 or DCFH-DA (e.g., 5-10 µM) at 37°C for 15-30 minutes.

-

Stimulation: Add this compound or other stimuli and incubate for an additional 15-30 minutes.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

Data Analysis: The increase in fluorescence intensity is proportional to the amount of intracellular ROS produced.

MAPK (p38 and ERK1/2) Phosphorylation Assay (Western Blot)

This assay detects the activation of p38 and ERK1/2 by measuring their phosphorylation status.

Materials:

-

Isolated neutrophils or macrophages

-

This compound or fMLP

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Stimulation: Incubate cells with this compound for various time points (e.g., 0, 2, 5, 15, 30 minutes).

-

Cell Lysis: Place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-p38) to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry and express the results as the ratio of phosphorylated protein to total protein.[13]

NF-κB Activation Assay (Nuclear Translocation)

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.

Materials:

-

Macrophages (e.g., THP-1 derived or primary)

-

This compound or fMLP

-

Lipopolysaccharide (LPS) (positive control)

-

Nuclear and cytoplasmic extraction kit

-

Western blotting reagents (as above) with anti-p65 antibody and antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers

-

Alternatively, immunofluorescence microscopy reagents (fixative, permeabilization buffer, anti-p65 antibody, fluorescent secondary antibody, DAPI)

Procedure (Western Blot):

-

Cell Stimulation: Treat macrophages with this compound for various time points.

-

Fractionation: Isolate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

-

Western Blotting: Perform Western blotting on both fractions as described for MAPK phosphorylation. Probe for p65, a nuclear marker, and a cytoplasmic marker.

-

Data Analysis: An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation.

Procedure (Immunofluorescence):

-

Cell Culture and Stimulation: Grow macrophages on coverslips and stimulate with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Staining: Block with serum and incubate with anti-p65 primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Data Analysis: Visually or quantitatively assess the co-localization of the p65 signal with the DAPI signal in the nucleus.

NLRP3 Inflammasome Activation Assay (IL-1β Release)

This assay measures the release of mature IL-1β, a key downstream effector of NLRP3 inflammasome activation.

Materials:

-

Macrophages (e.g., bone marrow-derived macrophages or THP-1 cells)

-

LPS (for priming)

-

This compound or fMLP (as a potential second signal)

-

ATP or Nigericin (positive controls for the second signal)

-

Human or mouse IL-1β ELISA kit

Procedure:

-

Priming (Signal 1): Incubate macrophages with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Activation (Signal 2): Wash the cells to remove LPS and then stimulate with this compound at various concentrations for 1-6 hours. Include positive controls like ATP (5 mM) or Nigericin (10 µM).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of IL-1β against the concentration of this compound.

Conclusion

This compound and other N-formylated peptides are invaluable tools for studying the intricacies of the innate immune response. By mimicking bacterial products, they provide a means to dissect the signaling pathways and cellular functions that are critical for host defense. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments involving these potent immunostimulatory molecules. The provided quantitative data for fMLP, detailed experimental protocols, and visualizations of the core signaling pathways serve as a robust foundation for advancing our understanding of innate immunity and developing novel therapeutic strategies for infectious and inflammatory diseases.

References

- 1. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. fMet-Leu-Phe | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Synthesis and Degradation of N-Formyl-Met-Trp

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-Met-Trp (N-formylmethionyl-tryptophan) is a dipeptide of significant interest in various fields of biological research, particularly in the study of bacterial protein synthesis, immunology, and as a potential signaling molecule. In prokaryotes, protein synthesis is initiated with N-formylmethionine (fMet), making N-formylated peptides like this compound unique products of bacterial or mitochondrial translation.[1] The presence of such peptides in eukaryotes can be a signal for the innate immune system, highlighting their importance in host-pathogen interactions.[1] This technical guide provides a comprehensive overview of the biological synthesis and degradation pathways of this compound, along with relevant quantitative data and detailed experimental protocols.

Biological Synthesis of this compound

The primary route for the biological synthesis of this compound is through ribosomal protein synthesis in prokaryotes, as well as in eukaryotic organelles such as mitochondria and chloroplasts.[1] This process does not involve the direct enzymatic ligation of N-formylmethionine and tryptophan but is rather a result of the initiation and first elongation step of translation.

The synthesis can be broken down into two main stages:

-

Formation of the Initiator tRNA (fMet-tRNAfMet):

-

Aminoacylation: The amino acid methionine is first attached to its specific initiator transfer RNA (tRNAfMet) by the enzyme methionyl-tRNA synthetase (MetRS) .[2]

-

Formylation: The methionine residue on the Met-tRNAfMet is then formylated by the enzyme methionyl-tRNA formyltransferase (MTF) , utilizing 10-formyltetrahydrofolate as the formyl group donor.[2][3] This results in the formation of N-formylmethionyl-tRNAfMet (fMet-tRNAfMet).

-

-

Ribosomal Peptide Bond Formation:

-

Initiation: The fMet-tRNAfMet binds to the P-site of the 30S ribosomal subunit at the AUG start codon of a messenger RNA (mRNA).[1]

-

Elongation: If the codon immediately following the start codon is a tryptophan codon (UGG), a tryptophanyl-tRNA (Trp-tRNA) will be brought to the A-site of the ribosome. The ribosome then catalyzes the formation of a peptide bond between the N-formylmethionine and the tryptophan, resulting in the dipeptide this compound attached to the tRNA in the A-site.

-

While direct enzymatic synthesis of the dipeptide outside of the ribosome is not a known biological pathway, chemical synthesis methods are well-established for producing N-formylated peptides.

Signaling Pathway for Ribosomal Synthesis

Caption: Ribosomal synthesis of this compound.

Biological Degradation of this compound

The degradation of this compound in biological systems is a stepwise process involving at least two key enzymes. The degradation pathway is crucial for removing the N-terminal formyl group and subsequently the methionine residue, which is often necessary for protein maturation and function.

-

Deformylation: The first step is the removal of the formyl group from the N-terminus, a reaction catalyzed by peptide deformylase (PDF) .[4][5] This metalloenzyme is essential in bacteria and is a target for antibacterial drug development.[6] The product of this reaction is the dipeptide Met-Trp and formate.

-

Methionine Excision: Following deformylation, the N-terminal methionine can be cleaved off by methionine aminopeptidase (MetAP) .[2][7] The activity of MetAP is highly dependent on the identity of the second amino acid (the P1' residue). While traditionally known to act on peptides with small, uncharged residues at the P1' position, engineered E. coli MetAP has been shown to efficiently remove methionine when tryptophan is the penultimate residue.[2]

It is also plausible that after deformylation, the resulting Met-Trp dipeptide could be degraded by other non-specific dipeptidases.

Signaling Pathway for Degradation

Caption: Enzymatic degradation of this compound.

Quantitative Data

Table 1: Substrate Specificity of E. coli Peptide Deformylase (PDF)

| P1' Residue (in Fo-Met-Xaa) | Relative Cleavage Efficiency | Reference |

| Norleucine | +++++ | [4] |

| Methionine | ++++ | [4] |

| Leucine | ++++ | [4] |

| Phenylalanine | +++ | [4] |

| Tryptophan | (Implied High) | [4] |

| Aspartate | - | [8] |

| Glutamate | - | [8] |

Note: The table indicates a preference for bulky hydrophobic side-chains at the P1' position, suggesting Tryptophan would be a favorable substrate.

Table 2: N-Terminal Methionine Removal by Engineered E. coli Methionine Aminopeptidase (MetAP-GTG) *

| Penultimate Residue (Met-Xaa) | % Methionine Removal | Reference |

| Tryptophan | 78% | [2] |

| Isoleucine | 94% | [2] |

| Methionine | 100% | [2] |

| Leucine | 86% | [2] |

| Aspartate | 80% | [2] |

| Glutamate | 58% | [2] |

Note: The data is for an engineered MetAP (Y168G, M206T, Q233G mutations) co-expressed with the target protein.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from the solid-phase synthesis of N-formyl-Met-Leu-Phe and can be applied to synthesize this compound.[9]

Workflow Diagram:

Caption: Workflow for chemical synthesis of fMet-Trp.

Materials:

-

Fmoc-Trp(Boc)-Wang resin

-

Fmoc-Met-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Piperidine

-

Acetic anhydride

-

Formic acid

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase peptide synthesis vessel

-

HPLC system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from tryptophan by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Methionine Coupling: In a separate vial, activate Fmoc-Met-OH with DIC and HOBt in DMF for 10 minutes. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Wash the resin with DMF.

-

Fmoc Deprotection: Remove the Fmoc group from methionine using 20% piperidine in DMF as described in step 2.

-

N-terminal Formylation: Treat the resin with a mixture of acetic anhydride and formic acid (1:3 molar ratio) in DMF for 2 hours. Wash the resin with DMF and then dichloromethane, and dry under vacuum.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the Boc protecting group from tryptophan using a mixture of TFA/TIS/water (95:2.5:2.5) for 2 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.[9][10]

In Vitro Deformylation Assay

This protocol can be used to assess the activity of peptide deformylase on this compound.

Workflow Diagram:

Caption: Workflow for in vitro deformylation assay.

Materials:

-

Purified peptide deformylase (PDF)

-

Synthesized this compound

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

-

Quenching solution (e.g., 10% formic acid)

-

HPLC or LC-MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer and varying concentrations of this compound.

-

Initiate Reaction: Equilibrate the reaction mixture at 37°C and initiate the reaction by adding a known concentration of PDF.

-

Time Points: At various time points, withdraw aliquots of the reaction and quench them by adding the quenching solution.

-

Analysis: Analyze the quenched samples by reverse-phase HPLC or LC-MS to separate and quantify the remaining substrate (this compound) and the product (Met-Trp).

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Conclusion

The biological synthesis of this compound is intrinsically linked to the initiation of protein synthesis in prokaryotic systems. Its degradation follows a conserved pathway involving deformylation and subsequent aminopeptidase activity. While specific quantitative data for this dipeptide is sparse, the known substrate specificities of the key enzymes, peptide deformylase and methionine aminopeptidase, provide a strong indication of its metabolic fate. The provided experimental protocols offer a framework for the chemical synthesis and enzymatic characterization of this compound, facilitating further research into its biological roles and potential as a therapeutic target or diagnostic marker. Further studies are warranted to elucidate the specific kinetics and regulatory mechanisms governing the metabolism of this and other N-formylated peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Removal of N-terminal methionine from recombinant proteins by engineered E. coli methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of peptide deformylase and identification of the substrate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of substrate specificity for peptide deformylase through the screening of a combinatorial peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy [beilstein-journals.org]

- 10. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Formyl-Met-Trp: A Technical Guide to Its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylated peptides are crucial signaling molecules in innate immunity, acting as potent chemoattractants for phagocytic leukocytes. These peptides are primarily of bacterial origin, but are also released from mitochondria, serving as damage-associated molecular patterns (DAMPs). N-Formyl-Met-Trp (N-formyl-methionyl-tryptophan) is a dipeptide of interest in this class. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside relevant experimental protocols and its potential biological context. Due to the limited availability of direct experimental data for this specific dipeptide, information from closely related compounds, namely N-Formyl-Methionine and N-Formyl-Tryptophan, is included to provide a more complete predictive profile.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to understanding its behavior in biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available and predicted properties for this compound and its constituent N-formylated amino acids.

| Property | N-Formyl-Methionine | N-Formyl-Tryptophan | This compound (Predicted/Calculated) |

| Molecular Formula | C6H11NO3S | C12H12N2O3[1][2] | C18H23N3O4S |

| Molecular Weight | 177.22 g/mol | 232.23 g/mol [1][2] | 377.46 g/mol |

| Melting Point | Not available | 167 °C (for DL-form)[3] | Not available |

| Solubility | Not available | Soluble in hot methanol[3][4] | Predicted to have low aqueous solubility |

| pKa (Predicted) | Not available | 3.49 ± 0.10[4] | Not available |

| XLogP3 (Predicted) | Not available | 1.5[1][2] | Not available |

| Hydrogen Bond Donor Count | Not available | 3[2] | 3 |

| Hydrogen Bond Acceptor Count | Not available | 4[2] | 5 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, methodologies for the synthesis of related N-formylated peptides can be adapted.

Synthesis of N-Formylated Peptides

A general approach for the synthesis of N-formylated peptides involves the formylation of the N-terminus of the peptide chain. One common method is the use of a formylating agent after the peptide has been assembled on a solid support.

Protocol for N-terminal Formylation:

-

Peptide Synthesis: The dipeptide Met-Trp is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

-

Formylation: Following the final coupling step and while the peptide is still attached to the resin and N-terminally protected, the protecting group is removed. The free N-terminus is then formylated. A common formylating agent is a mixture of formic acid and acetic anhydride.

-

Cleavage and Deprotection: The N-formylated peptide is then cleaved from the solid support and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

A practical laboratory-scale synthesis for N(in)-formyl tryptophan hydrobromide has been described, which could be adapted for the formylation of the tryptophan residue within the dipeptide if site-specific formylation is desired[5]. Similarly, methods for the synthesis of N-formylmethionylated peptidyl-tRNA mimics have been developed, which involve the coupling of an activated Nα-formyl methionine to a peptide, a strategy that could be applied to the synthesis of this compound[6].

Biological Activity and Signaling Pathways

N-formylated peptides are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs)[7][8]. In humans, there are three main types: FPR1, FPR2, and FPR3[7][8]. The binding of N-formylated peptides to these receptors on immune cells, such as neutrophils and macrophages, initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are critical components of the innate immune response to bacterial infection and tissue damage[9][10][11].

While the specific interaction of this compound with FPRs has not been detailed, it is plausible that it acts as an agonist for one or more of these receptors, similar to other N-formylated peptides like the well-studied N-Formyl-Met-Leu-Phe (fMLP)[12][13][14].

General Formyl Peptide Receptor (FPR) Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by the binding of an N-formylated peptide to an FPR.

Workflow for Investigating the Biological Activity of this compound:

The following diagram outlines a potential experimental workflow to characterize the biological effects of this compound.

Conclusion

This compound is a dipeptide with predicted physicochemical properties that suggest its potential as a biologically active molecule, likely interacting with formyl peptide receptors. While direct experimental data for this specific compound is scarce, the extensive knowledge of related N-formylated peptides provides a strong foundation for future research. The experimental protocols and workflows outlined in this guide offer a roadmap for the synthesis, characterization, and biological evaluation of this compound. Further investigation into its specific interactions with FPR subtypes and its in vivo effects will be crucial for elucidating its potential role in inflammatory processes and as a target for therapeutic development.

References

- 1. N-(Hydroxymethylidene)tryptophan | C12H12N2O3 | CID 582651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Formyltryptophan | C12H12N2O3 | CID 152933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-FORMYL-DL-TRYPTOPHAN CAS#: 16108-03-5 [amp.chemicalbook.com]

- 4. N-FORMYL-DL-TRYPTOPHAN CAS#: 16108-03-5 [m.chemicalbook.com]

- 5. Practical, laboratory-scale synthesis of N(in) -formyl tryptophan hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 9. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: R&D Systems [rndsystems.com]

- 13. genscript.com [genscript.com]

- 14. medchemexpress.com [medchemexpress.com]

N-Formyl-Met-Trp Signaling Pathways in Leukocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylated peptides, such as N-Formyl-Methionyl-Tryptophan (N-Formyl-Met-Trp), are potent chemoattractants that play a crucial role in the innate immune response. Released by bacteria or from damaged mitochondria, these peptides are recognized by specific G protein-coupled receptors (GPCRs) on the surface of leukocytes, primarily neutrophils. This recognition triggers a cascade of intracellular signaling events, leading to a range of cellular responses essential for host defense, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound in leukocytes, with a focus on the experimental methodologies used to study these processes.

While this compound is a key signaling molecule, much of the foundational research in this area has been conducted using the prototypical N-formyl peptide, N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP). Due to the high degree of conservation in the signaling mechanisms activated by different N-formyl peptides, data for fMLP is used throughout this guide as a well-characterized proxy for this compound, unless otherwise specified.

Core Signaling Receptors: FPR1 and FPR2/ALX

N-formyl peptides primarily signal through two high-affinity GPCRs: Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). These receptors are abundantly expressed on neutrophils and other leukocytes and share significant sequence homology, particularly in their intracellular domains, suggesting similar downstream signaling capabilities.[1] However, they can be activated by a diverse range of ligands and can mediate both pro-inflammatory and pro-resolving responses.

FPR1 is considered the classical high-affinity receptor for N-formyl peptides and is central to the initiation of the inflammatory cascade in response to bacterial infection.[2] In contrast, FPR2/ALX is a more promiscuous receptor, binding not only to N-formyl peptides (with lower affinity than FPR1) but also to a variety of pro-resolving lipid mediators like Lipoxin A4.[3] This dual functionality positions FPR2/ALX as a key regulator in the switch from a pro-inflammatory to a pro-resolving state.

Quantitative Data on N-Formyl Peptide Signaling

The following tables summarize key quantitative parameters related to N-formyl peptide signaling in leukocytes. The data presented is primarily for fMLP, as it is the most extensively studied ligand in this class.

| Ligand | Receptor | Binding Affinity (Kd) | Cell Type | Reference |

| fMLP | FPR1 | ~1 nM | Human Neutrophils | [4] |

| fMLP | FPR2/ALX | >100 nM | Transfected Cells |

| Cellular Response | Ligand | EC50 | Cell Type | Reference |

| ROS Production | fMLP | ≈ 20 nM | Human Neutrophils | [4][5] |

| Chemotaxis | fMLP | 0.1 - 10 nM | Human Neutrophils | |

| Calcium Mobilization | fMLP | 10 nM - 1 µM | Human Neutrophils | [6] |

Core Signaling Pathways

Upon ligand binding, FPR1 and FPR2/ALX undergo a conformational change that facilitates the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a complex network of downstream signaling events.

G Protein Coupling and PLC Activation

Activation of FPRs leads to the dissociation of the Gi protein into its Gαi and Gβγ subunits. The Gβγ subunit, in particular, plays a critical role in activating Phospholipase Cβ (PLCβ) isoforms, specifically PLCβ2 and PLCβ3 in neutrophils.[7] Activated PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

Figure 1: G Protein Coupling and PLC Activation Pathway.

Calcium Mobilization and PKC Activation

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] This rapid increase in intracellular calcium, along with DAG remaining at the plasma membrane, synergistically activates classical and novel isoforms of Protein Kinase C (PKC), including PKCα, PKCβ, and PKCδ in neutrophils.[5][9] Activated PKC isoforms then phosphorylate a multitude of downstream target proteins, contributing to cellular responses like the assembly of the NADPH oxidase complex.

PI3K/Akt Pathway

The Gβγ subunit also activates Class IB phosphoinositide 3-kinase (PI3Kγ), which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the activation of Akt, which is a critical regulator of cell survival, proliferation, and migration. In neutrophils, the PI3K/Akt pathway is particularly important for chemotaxis.[11]

MAPK Cascades

N-formyl peptide receptor activation also triggers the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK) pathways.[7] The activation of these pathways is complex and can be mediated by both G protein-dependent and independent mechanisms, involving upstream kinases such as Ras and Rac. Phosphorylated ERK and p38 MAPK are known to play roles in regulating gene expression, cytokine production, and the oxidative burst.

Figure 2: Major Downstream Signaling Cascades.

Experimental Protocols

Neutrophil Isolation from Human Blood

Objective: To obtain a highly pure population of neutrophils from peripheral blood for in vitro assays.

Materials:

-

Anticoagulated (e.g., with EDTA) whole human blood

-

Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™)[12]

-

Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl solution)[12]

-

Wash Buffer (e.g., PBS or HBSS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Carefully layer 5 mL of anticoagulated whole blood over 5 mL of room temperature density gradient medium in a 15 mL conical tube.

-

Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.[13]

-

After centrifugation, distinct layers of cells will be visible. Carefully aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium.

-

Collect the neutrophil layer (typically the second layer from the bottom).

-

To lyse contaminating red blood cells, resuspend the neutrophil pellet in 10 mL of hypotonic 0.2% NaCl for 30-60 seconds.[12]

-

Restore isotonicity by adding an equal volume of 1.6% NaCl.

-

Wash the cells by adding 10 mL of wash buffer and centrifuging at 250-350 x g for 5-10 minutes at 4°C.[13]

-

Discard the supernatant and resuspend the neutrophil pellet in the desired experimental buffer.

-

Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. A purity of >95% is expected.

Chemotaxis Assay (Transwell Method)

Objective: To quantify the directed migration of neutrophils towards a chemoattractant gradient.

Materials:

-

Isolated neutrophils

-

Chemotaxis buffer (e.g., RPMI with 10 mM HEPES)

-

This compound or fMLP

-

Transwell inserts with 3-5 µm pore size polycarbonate membranes

-

24-well companion plates

-

Fluorescent dye for cell quantification (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the chemoattractant in the chemotaxis buffer. Create a serial dilution to test a range of concentrations.

-

Add 600 µL of the chemoattractant solution (or buffer as a negative control) to the lower wells of the 24-well plate.

-

Resuspend the isolated neutrophils in chemotaxis buffer to a concentration of 1-2 x 10^6 cells/mL.

-

Place the Transwell inserts into the wells containing the chemoattractant.

-

Add 100 µL of the neutrophil suspension to the top chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

After incubation, carefully remove the inserts. To quantify migrated cells, add a fluorescent dye such as Calcein-AM to the lower wells and incubate according to the manufacturer's instructions.

-

Read the fluorescence in a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

Figure 3: Experimental Workflow for Chemotaxis Assay.

Reactive Oxygen Species (ROS) Production Assay (Cytochrome c Reduction)

Objective: To measure the extracellular production of superoxide anions by activated neutrophils.

Materials:

-

Isolated neutrophils

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

-

Cytochrome c from horse heart

-

Superoxide dismutase (SOD)

-

This compound or fMLP

-

96-well microplate

-

Spectrophotometric plate reader

Procedure:

-

Resuspend isolated neutrophils in assay buffer to a concentration of 1-2 x 10^6 cells/mL.

-

Prepare a working solution of cytochrome c in the assay buffer (e.g., 100 µM).

-